methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone core, which is achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. The dichlorophenyl group is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques used in industrial synthesis include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The dichlorophenyl group may play a crucial role in binding to these targets, while the thiazolidinone ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Dichlorophenyl Derivatives: Compounds containing the dichlorophenyl group, such as diclofenac, are widely used for their anti-inflammatory and analgesic effects.
Uniqueness
METHYL 4-{[(5E)-3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2N2O4S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-[(3,4-dichloroanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-27-18(25)12-4-2-11(3-5-12)8-16-17(24)23(19(26)28-16)10-22-13-6-7-14(20)15(21)9-13/h2-9,22H,10H2,1H3/b16-8+ |
InChI Key |
BVIZHEHUSFTJLL-LZYBPNLTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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